molecular formula C18H15ClN2O4 B5541470 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B5541470
M. Wt: 358.8 g/mol
InChI Key: PNZXPGYPPRCWIQ-UHFFFAOYSA-N
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Description

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0720347 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Properties and Biological Activity

The molecular structure of benzodiazepine derivatives, including compounds similar to 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been a subject of interest due to their three-dimensional configuration and potential biological activities. These compounds have been examined for their carcinostatic properties and effectiveness in relieving anxiety, with a lower addiction potential compared to earlier drugs. The study of their molecular properties can enhance understanding of their reactivity and mechanisms in biological systems (Abirou et al., 2007).

Enantioselective Synthesis

Enantioselective synthesis techniques have been developed to produce benzodiazepine derivatives with quaternary stereogenic centers, which are rare but significant in medicinal chemistry. These techniques involve the use of proteinogenic amino acids and allow for the synthesis of quaternary benzodiazepines with excellent enantioselectivity, contributing to the diversity of benzodiazepine scaffolds with potential therapeutic applications (Carlier et al., 2006).

Parallel Solid-Phase Synthesis

An efficient strategy for parallel solid-phase synthesis of benzodiazepine-2,3-diones has been described, showcasing a method for generating secondary amines via reductive alkylation, which, through intramolecular cyclization, leads to the desired benzodiazepine diones. This synthesis approach indicates a route for high-throughput production of these compounds (Nefzi et al., 2001).

Solid-Phase Synthesis Generality

A general and expedient method for the solid-phase synthesis of benzodiazepine-2,5-diones from commercially available components has been developed. This method demonstrates the incorporation of diverse functionalities into the benzodiazepine products, highlighting the versatility and broad applicability of this synthesis technique in generating a wide variety of compounds for potential lead identification and optimization in drug discovery (Boojamra et al., 1997).

Mechanism of Action

While the exact mechanism of action for this specific compound is unknown, benzodiazepines typically act as positive allosteric modulators of the GABA-A receptor in the central nervous system, enhancing the effect of the neurotransmitter GABA .

Future Directions

The modification of the benzodiazepine core structure, such as the addition of the 1,3-benzodioxol group in this compound, is a common approach in medicinal chemistry to discover new drugs with improved properties or reduced side effects . Therefore, this compound could potentially be of interest in future research.

Properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-20-14-5-3-2-4-12(14)18(23)21(9-17(20)22)8-11-6-15-16(7-13(11)19)25-10-24-15/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXPGYPPRCWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.